molecular formula C10H10INO3 B13849826 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid CAS No. 22618-38-8

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid

Cat. No.: B13849826
CAS No.: 22618-38-8
M. Wt: 319.10 g/mol
InChI Key: OGKFFILLJOVHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid (CAS 22618-38-8) is a high-purity chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.1 g/mol . This reagent integrates a phenylcarbamic acid moiety with a 3-iodoprop-2-yn-1-ol group, a structure known to be a versatile building block in organic synthesis and medicinal chemistry. The iodine atom on the propargyl chain is an excellent leaving group, making this compound a valuable electrophile for substitution reactions, including cross-couplings and nucleophilic displacements . Researchers value this compound for its potential as a synthetic intermediate in developing more complex molecules, particularly those with biological activity. The iodopropargyl group is a key structural feature in potent biocides like Iodopropynyl Butylcarbamate (IPBC), a widely used fungicide and preservative . This suggests that 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid could serve as a precursor or model compound for synthesizing and studying new agrochemicals or preservative agents. Its mechanism of action, if biologically active, may involve altering cell membrane permeability, a mode of action shared by other iodopropargyl carbamate derivatives . This product is provided with a minimum purity of 98% and is intended for research applications in a laboratory setting only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

22618-38-8

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

3-iodoprop-2-yn-1-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C3H3IO/c9-7(10)8-6-4-2-1-3-5-6;4-2-1-3-5/h1-5,8H,(H,9,10);5H,3H2

InChI Key

OGKFFILLJOVHNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)O.C(C#CI)O

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

  • Solvent: Typically, anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to maintain anhydrous conditions and facilitate the reaction.
  • Temperature: The reaction is generally conducted at ambient temperature (20–25°C) or slightly below to control the rate and avoid side reactions.
  • Catalysts/Additives: Sometimes, a base such as triethylamine (TEA) is added to scavenge any acidic byproducts and promote carbamate formation.
  • Reaction Time: The reaction proceeds over several hours (typically 2–6 hours), monitored by thin-layer chromatography (TLC) or other analytical methods.
  • Purification: The product is purified by column chromatography using silica gel and a gradient of hexane/ethyl acetate to separate unreacted starting materials and byproducts.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but is optimized for scale, yield, and cost-efficiency:

  • Reactor Type: Batch reactors or continuous flow reactors equipped with automated temperature and stirring controls.
  • Process Control: Use of in-line monitoring techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for real-time quality assurance.
  • Yield Optimization: Reaction stoichiometry and solvent volumes are finely tuned to maximize conversion and minimize waste.
  • Safety Measures: Due to the presence of iodine and isocyanate groups, strict control of reaction atmosphere (inert gas such as nitrogen or argon) and temperature is maintained to prevent hazardous side reactions.

Data Table: Preparation Summary

Parameter Laboratory Scale Industrial Scale
Starting Materials 3-Iodoprop-2-yn-1-ol, Phenyl isocyanate Same, sourced in bulk
Solvent Anhydrous DCM or THF Anhydrous solvents, solvent recycling systems
Temperature 20–25°C Controlled, 15–30°C
Reaction Time 2–6 hours Optimized, often shorter due to process control
Catalyst/Additives Triethylamine (optional) Base scavengers, process-specific additives
Purification Silica gel chromatography Industrial chromatographic or crystallization
Yield Moderate to high (70–90%) High (85–95%)
Monitoring TLC, NMR, IR GC-MS, HPLC, in-line spectroscopic methods

Analytical Techniques for Preparation Verification

Summary and Perspectives from Varied Sources

  • The primary and most documented preparation method involves the reaction of 3-iodoprop-2-yn-1-ol with phenyl isocyanate, a well-established carbamate formation route widely accepted in organic synthesis literature.
  • Industrial adaptations focus on scale-up, process optimization, and safety, ensuring reproducibility and high purity.
  • The compound is also recognized as a degradation product of wood preservatives such as 3-iodoprop-2-ynyl N-butylcarbamate, indicating its relevance in environmental and material sciences.
  • Research emphasizes the compound's potential in medicinal chemistry due to its unique functional groups, which may impart antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an enzyme inhibitor, blocking the activity of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Structural Features

  • 3-Iodoprop-2-yn-1-ol;phenylcarbamic Acid: Features an iodine atom on the propargyl chain and a phenylcarbamate group. The iodine atom enhances lipophilicity (logP) and may improve membrane permeability compared to non-halogenated analogs.
  • Analogous Compounds :
    • Dibasic Phenylcarbamic Acid Derivatives (1a–1p) : Include alkoxy-substituted phenylcarbamates with dual protonation centers, enhancing solubility and interaction with bacterial membranes .
    • Phenylcarbamic Acid Esters (e.g., N-Phenylurethane) : Lack halogenation but retain the carbamate-aryl structure, prioritizing hydrogen bonding and π-π interactions .
    • IPBC : Shares the iodopropargyl group but differs in the carbamate substituent (N-butyl vs. phenyl), affecting thermal stability and bioactivity .

Physicochemical Properties

Compound logP Electronic Features (log ε₂) Surface Tension (mN/m) Thermal Stability
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid ~2.8* 4.24–4.27 (optimal activity) Not reported Moderate (prone to deiodination)
Dibasic Derivatives (1e, 1f, 1h) 1.5–3.0 4.0–4.5 35–45 High
IPBC ~3.5 Similar to iodinated analogs Not reported Low (degrades at >100°C)
N-Phenylurethane ~1.2 <3.5 40–50 High

*Estimated based on halogenated analogs.

Antimicrobial Activity

  • 3-Iodoprop-2-yn-1-ol;phenylcarbamic Acid: Limited direct data, but iodinated propargyl derivatives (e.g., IPBC) exhibit broad antifungal and antibacterial activity. Likely disrupts microbial membranes via iodine-mediated oxidative damage .
  • Dibasic Derivatives (1a–1p) :
    • Bacterial Strains : MIC values against S. aureus (MRSA) and E. faecalis (VRE) range from 1.9–8 μM, outperforming vancomycin in some cases .
    • Mycobacterial Strains : MICs of 8–1000 μmol/L against M. kansasii and M. avium, surpassing isoniazid in efficacy .
  • Non-Halogenated Carbamates: Lower activity (MICs >100 μM) due to reduced lipophilicity and membrane penetration .

Mechanism of Action

  • Iodinated Derivatives : Disrupt cytoplasmic membranes via iodine’s electronegativity and propargyl chain insertion, causing ion leakage .
  • Dibasic Derivatives : Target membrane integrity through dual protonation sites, enhancing electrostatic interactions with phospholipid headgroups .

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity : Optimal logP values (~2.8–3.5) correlate with enhanced antimicrobial activity. Iodine substitution increases logP, improving bioavailability .
  • Electronic Properties : log ε₂ values between 4.24–4.27 maximize antimycobacterial activity, as seen in compounds 1e, 1f, and 1h .
  • Substituent Effects :
    • Alkoxy Groups : Increase solubility and reduce toxicity (e.g., methoxy vs. ethoxy in dibasic derivatives) .
    • Halogenation : Iodine enhances potency but reduces thermal stability compared to chlorine or fluorine .

Methodological Considerations

  • Lipophilicity Assessment : HPLC-derived log k values and calculated logP using software like ACD/Labs .
  • Activity Screening : Time-kill assays and WST-1 cell viability tests for antibacterial and antiproliferative effects .
  • SAR Modeling : Principal Component Analysis (PCA) and QSPR models (MLR, ANN) to predict thermal and biological parameters .

Biological Activity

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid features a propyne unit with an iodine substituent and a phenylcarbamate group. Its molecular formula is C10H10INO2, and it has a CAS number of 22618-38-8. The presence of iodine is particularly significant as it contributes to the compound's reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds containing iodine often exhibit antimicrobial properties. Specifically, 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid may act as an effective antifungal agent. Studies on related iodopropynyl compounds, such as iodopropynyl butylcarbamate, have shown efficacy against a broad spectrum of fungal species, making them valuable in various applications, including preservatives in cosmetics and paints.

The biological activity of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is believed to involve the disruption of cellular processes in fungi, leading to cell death. This mechanism typically includes:

  • Cell Membrane Disruption : Iodine-containing compounds can integrate into fungal cell membranes, altering their permeability.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals differences in structure and biological activity. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
Iodopropynyl Butyl CarbamateContains butyl instead of phenylWidely used as a preservative in paints and cosmetics
3-Iodoprop-2-ynyl n-cyclohexylcarbamateHas cyclohexyl groupPotentially different solubility and reactivity
3-Iodoprop-2-ynyl n-propylcarbamateContains propyl groupVaries in biological activity compared to phenyl variant
3-Iodoprop-2-enalContains an aldehyde functional groupDifferent reactivity due to carbonyl presence

These analogs demonstrate how variations in structure can influence biological activity and applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-iodoprop-2-yn-1-ol to minimize hazardous byproducts?

  • Methodological Answer : Use inert reaction conditions (e.g., nitrogen atmosphere) to reduce oxidative side reactions. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates like propargyl alcohol derivatives. Adjust stoichiometry of iodine sources (e.g., KI/I₂) to suppress over-iodination. Purify via column chromatography with silica gel, using hexane/ethyl acetate gradients to separate unreacted starting materials .

Q. What analytical techniques are recommended for structural characterization of phenylcarbamic acid derivatives?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the phenyl ring and carbamate linkage. Infrared (IR) spectroscopy can validate the presence of N-H (stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How should researchers handle stability challenges of 3-iodoprop-2-yn-1-ol during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photolytic degradation and iodine loss. Regularly test for decomposition via thin-layer chromatography (TLC) using iodine vapor staining to detect free iodine. Avoid prolonged exposure to moisture, as hydrolysis can yield propiolic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-iodoprop-2-yn-1-ol in Sonogashira coupling reactions?

  • Methodological Answer : The iodine atom acts as a leaving group, facilitating palladium-catalyzed cross-coupling with terminal alkynes. Use DFT calculations to model transition states and optimize catalytic systems (e.g., Pd(PPh₃)₄/CuI). Monitor reaction kinetics via in-situ Raman spectroscopy to track alkyne coordination and iodine displacement .

Q. How do indoor laboratory surfaces (e.g., glass, stainless steel) influence the adsorption of phenylcarbamic acid?

  • Methodological Answer : Conduct surface adsorption experiments using quartz crystal microbalance (QCM) to quantify binding affinity. Compare results under varying humidity levels. Use X-ray photoelectron spectroscopy (XPS) to analyze surface interactions, focusing on carbamate oxygen and phenyl ring π-system interactions with metal oxides .

Q. What strategies resolve contradictions in reported toxicity data for phenylcarbamic acid derivatives?

  • Methodological Answer : Re-evaluate purity of test compounds via HPLC-UV/Vis (≥98% purity threshold). Standardize in vitro assays (e.g., Ames test) using consistent cell lines (e.g., S. typhimurium TA100). Cross-validate results with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to identify structural alerts for mutagenicity .

Q. How can computational modeling predict the regioselectivity of iodopropynol derivatives in click chemistry?

  • Methodological Answer : Use molecular docking simulations (AutoDock Vina) to model interactions between 3-iodoprop-2-yn-1-ol and azide partners. Calculate Fukui indices to identify electrophilic hotspots. Validate predictions with experimental kinetic isotope effect (KIE) studies using deuterated analogs .

Q. What metabolomic pathways are implicated in the biodegradation of phenylcarbamic acid in microbial systems?

  • Methodological Answer : Perform stable isotope probing (SIP) with ¹³C-labeled phenylcarbamic acid in soil microcosms. Analyze metabolites via LC-MS/MS to detect intermediates like 3-phenylpropanoic acid. Use genomic sequencing (metagenomics) to identify hydrolase enzymes responsible for carbamate bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.